molecular formula C5H11ClFNO B2709879 O-[(1-Fluorocyclobutyl)methyl]hydroxylamine;hydrochloride CAS No. 2375271-18-2

O-[(1-Fluorocyclobutyl)methyl]hydroxylamine;hydrochloride

Cat. No.: B2709879
CAS No.: 2375271-18-2
M. Wt: 155.6
InChI Key: OPWCMYJXQQUAHJ-UHFFFAOYSA-N
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Description

O-[(1-Fluorocyclobutyl)methyl]hydroxylamine;hydrochloride is a chemical compound with the molecular formula C5H10FNO·HCl. It is a versatile small molecule scaffold used in various scientific research applications. The compound is known for its unique structural features, which include a fluorocyclobutyl group attached to a hydroxylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(1-Fluorocyclobutyl)methyl]hydroxylamine;hydrochloride typically involves the reaction of 1-fluorocyclobutylmethanol with hydroxylamine hydrochloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

O-[(1-Fluorocyclobutyl)methyl]hydroxylamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes or nitroso compounds, while reduction can produce amines. Substitution reactions can result in various substituted hydroxylamine derivatives .

Scientific Research Applications

O-[(1-Fluorocyclobutyl)methyl]hydroxylamine;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of O-[(1-Fluorocyclobutyl)methyl]hydroxylamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with active site residues, thereby inhibiting enzyme activity. The fluorocyclobutyl group enhances the compound’s stability and binding affinity, making it a potent inhibitor in various biochemical assays .

Comparison with Similar Compounds

Similar Compounds

  • O-[(4-Fluorophenyl)methyl]hydroxylamine;hydrochloride
  • O-[(4-Fluorobenzyl)hydroxylamine;hydrochloride
  • Methoxyamine

Uniqueness

O-[(1-Fluorocyclobutyl)methyl]hydroxylamine;hydrochloride is unique due to its fluorocyclobutyl group, which imparts distinct chemical and physical properties. This structural feature enhances the compound’s stability and reactivity, making it a valuable tool in scientific research .

Properties

IUPAC Name

O-[(1-fluorocyclobutyl)methyl]hydroxylamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.ClH/c6-5(4-8-7)2-1-3-5;/h1-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWCMYJXQQUAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CON)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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